N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a quinazolinone core fused with a cyclopentanecarboxamide substituent. The cyclopentanecarboxamide group may enhance solubility or modulate binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-12-11-16(23-20(25)15-7-5-6-8-15)13-18(19)21(26)24(14)17-9-3-2-4-10-17/h2-4,9-13,15H,5-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNUUOOAHTHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCC3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more reactive intermediates .
Scientific Research Applications
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with cyclopentanecarboxamide derivatives and related heterocyclic systems, focusing on structural variations, synthetic yields, and physical properties. Key findings are summarized in Table 1.
Table 1: Comparative Analysis of Cyclopentanecarboxamide Derivatives
Structural and Functional Differences
- Quinazolinone Core vs. Phenylamino Derivatives (2a–2c): The target compound’s quinazolinone core introduces a fused bicyclic system absent in phenylamino derivatives (2a–2c). This rigidity may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) compared to the flexible phenylamino analogs . However, phenylamino derivatives exhibit higher synthetic yields (50–90% vs. N/A for the target compound), suggesting that the quinazolinone synthesis may involve more complex steps.
- Thiocarbonyl Hydrazine Derivatives (2.12–2.14): Compounds with hydrazine-1-carbonothioyl groups (e.g., 2.12, 2.14) demonstrate higher melting points (158–195°C) than phenylamino derivatives, likely due to strong hydrogen bonding from thiourea linkages . In contrast, the target compound’s melting point is unreported but may be influenced by the quinazolinone’s planar structure.
Complex Fluorinated Derivatives ():
The piperazine-pyrrolidinedione derivative () shows moderate yield (69%) but low initial purity (51%), highlighting challenges in synthesizing branched, fluorinated systems . The target compound’s simpler architecture may offer better reproducibility.
Implications for Bioactivity
- Quinazolinones are associated with kinase inhibition (e.g., EGFR), whereas phenylamino derivatives (2a–2c) may target GPCRs or transporters due to their amine termini .
- Thiocarbonyl derivatives (2.12–2.14) could exhibit antimicrobial or antitubercular activity, as thioamide groups are common in such agents .
- The target compound’s lack of polar groups (e.g., methoxy in 2c) may reduce solubility but improve membrane permeability.
Biological Activity
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities and potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 1105205-73-9 |
| IUPAC Name | N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide |
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
Antimicrobial Effects
Quinazolinones have also been studied for their antimicrobial properties. A recent investigation showed that derivatives of this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that it can reduce pro-inflammatory cytokine production in vitro, suggesting a role in modulating immune responses. The inhibition of NF-kB signaling pathway has been proposed as a mechanism for its anti-inflammatory effects .
Case Study 1: Anticancer Mechanism
A detailed examination of this compound revealed its ability to induce cell cycle arrest in the G2/M phase in human breast cancer cells. This effect was associated with an upregulation of p53 and downregulation of cyclin B1, indicating a targeted approach to halt cancer cell proliferation.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various quinazolinone derivatives, this compound showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications. Key steps include:
- Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Amidation : Coupling the quinazolin-6-amine intermediate with cyclopentanecarboxylic acid chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base .
- Optimization : Control reaction temperature (60–80°C for cyclization; room temperature for amidation) and pH (acidic for cyclization, neutral for amidation). Use HPLC to monitor intermediate purity (>95%) and adjust stoichiometry to minimize side products .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and cyclopentane integration (e.g., δ 1.5–2.5 ppm for cyclopentane protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
- Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~376.2) .
- Melting Point Analysis : Compare observed mp (e.g., 195–197°C) with literature to detect polymorphic variations .
Q. What are the critical steps in the purification of intermediates during synthesis?
- Recrystallization : Use ethanol/water mixtures for quinazolinone intermediates to remove unreacted starting materials .
- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the final amide product .
- HPLC Prep Purification : For scale-up, use preparative HPLC with acetonitrile/water (0.1% TFA) to achieve >99% purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?
- Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/methanol) .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
- Refinement with SHELXL : Apply anisotropic displacement parameters and twinning corrections for structures with pseudo-merohedral twinning .
- Challenges : Low crystal quality due to flexible cyclopentane moiety; use TWINABS for data integration and PLATON to validate hydrogen-bonding networks .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points, yields)?
- Case Study : Analogous compounds (e.g., N-(2-(2-aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide) show yield variations (53–66%) and mp differences (148–201°C) due to:
- Reaction Solvent : Polar aprotic solvents (DMF) vs. non-polar (toluene) affect crystallization .
- Purity Threshold : HPLC-determined purity impacts mp consistency (e.g., ±2°C for 95% vs. 99% purity) .
- Recommendation : Replicate conditions from high-yield protocols (e.g., 66% yield via slow addition of acyl chloride ).
Q. How to design structure-activity relationship (SAR) studies for pharmacological potential?
- Analog Synthesis : Modify substituents on the quinazolinone (e.g., 2-methyl vs. 3-cyclopropyl) and cyclopentane (e.g., carboxamide vs. thiourea) .
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .
- Binding Affinity : Surface plasmon resonance (SPR) to quantify KD values for target proteins (e.g., <1 µM for optimized analogs) .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent bulk with steric clashes in ATP-binding pockets .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS with CHARMM36 forcefield to assess stability in lipid bilayers (e.g., 100-ns simulations) .
- Free-Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy) for analogs .
- Limitations : Validate predictions with experimental IC50 values to address forcefield inaccuracies .
Q. How to address low yields in the final amidation step?
- Catalyst Screening : Test HOBt/DMAP vs. EDC/HCl for carbodiimide-mediated coupling .
- Solvent Optimization : Replace THF with DMF to enhance solubility of quinazolin-6-amine .
- Workup Adjustments : Quench with ice-cold water to precipitate product and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
